N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including furan, thiophene, and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, share similar biological activities, including antiviral and anticancer properties.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of furan, thiophene, and imidazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-11(2)16-18-15(8-19(16)3)24(20,21)17-7-14-6-13(10-23-14)12-4-5-22-9-12/h4-6,8-11,17H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYQODVBAXVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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